1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.
Scientific Research Applications
Chemistry and Synthesis
Research into compounds based on pyrrolidin-2-one pharmacophores, including structures similar to the given chemical, highlights their potential as effective agents in facilitating memory processes and attenuating cognitive function impairments related to various conditions. Studies emphasize the importance of stereochemistry in improving pharmacological profiles, indicating that specific enantiomers of these compounds exhibit advantageous biological properties (Veinberg et al., 2015).
Pharmacology and Therapeutic Potential
The role of arylcycloalkylamines, which share a core structure with the mentioned compound, has been extensively reviewed in the context of their binding affinity and selectivity at D2-like receptors. Such compounds are foundational in developing antipsychotic agents, highlighting the potential therapeutic applications of similar structures (Sikazwe et al., 2009).
Biochemical Interactions and Applications
Investigations into the biochemical pathways and interactions of compounds structurally related to the query compound have shown significant promise. For example, the synthesis and evaluation of ligands for D2-like receptors involve understanding the contributions of pharmacophoric groups, which is crucial for enhancing potency and selectivity in therapeutic agents. This research provides a foundation for designing more effective drugs with minimized side effects (Sikazwe et al., 2009).
Properties
Molecular Formula |
C22H34N4O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methylpiperazin-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H34N4O2/c1-18-4-6-19(7-5-18)8-11-26-17-20(16-21(26)27)22(28)23-9-3-10-25-14-12-24(2)13-15-25/h4-7,20H,3,8-17H2,1-2H3,(H,23,28) |
InChI Key |
CIDMARPQRXSPAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)NCCCN3CCN(CC3)C |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)NCCCN3CCN(CC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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